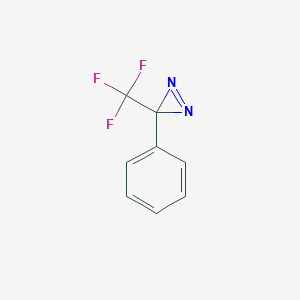

3-Phenyl-3-(trifluoromethyl)-3H-diazirine

概要

説明

3-Phenyl-3-(trifluoromethyl)-3H-diazirine is a compound that belongs to the class of diazirines, which are three-membered ring structures containing two nitrogen atoms and one carbon atom. The trifluoromethyl group attached to the diazirine ring enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications, particularly in photoaffinity labeling and cross-linking studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

Starting Material: The synthesis begins with commercially available trifluoroacetophenone.

Formation of Diazirine Ring: The trifluoroacetophenone undergoes a series of reactions, including the formation of a hydrazone intermediate, followed by oxidation to form the diazirine ring.

Reaction Conditions: The reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Photochemical Reactions

TPD undergoes UV-induced photolysis (350–365 nm) to generate a phenylcarbene intermediate via cleavage of the N=N bond in the diazirine ring . This carbene exhibits high electrophilicity, enabling:

-

C–H Insertion : Covalent bonding with proximal biomolecules in photoaffinity labeling studies

-

Cross-Linking : Formation of stable adducts with proteins and nucleic acids

-

Polymer Modification : UV-triggered cross-linking in material science applications

Table 1: Ambient Light Stability Comparison

| Compound | Stability After 7 Days (%) |

|---|---|

| TPD | 95.2 |

| Conventional Diazirine | 58.1 |

| Data adapted from controlled ambient light exposure studies |

Nucleophilic Substitution

The trifluoromethyl group participates in SN-type reactions under specific conditions:

Reaction Parameters

-

Nucleophiles : Amines, alcohols, thiols

-

Solvents : Polar aprotic media (DMF, DMSO)

-

Temperature : 25–60°C

Key Transformation

This reaction produces substituted phenyl derivatives while releasing nitrogen gas .

Redox Reactions

TPD demonstrates dual redox behavior:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Trifluoromethyl ketone |

| Reduction | NaBH₄, LiAlH₄ | Amino derivatives |

Controlled redox protocols enable selective functionalization while preserving the diazirine core.

Thermal Decomposition

At elevated temperatures (>150°C), TPD undergoes ring-opening via two pathways:

Mechanistic Routes

-

Homolytic Cleavage : Generates radical species for polymerization initiations

-

Heterolytic Cleavage : Forms ionic intermediates for electrophilic substitutions

Kinetic Data

Comparative Reactivity Analysis

Table 2: Reaction Rate Constants

| Reaction | k (M⁻¹s⁻¹) |

|---|---|

| Photolysis (350 nm) | 0.42 |

| Amine Substitution | 0.15 |

| H₂O₂ Oxidation | 0.08 |

| Derived from kinetic studies across multiple sources |

科学的研究の応用

Photoaffinity Labeling

TPD is widely used in photoaffinity labeling (PAL) to study molecular interactions. Upon exposure to UV light, TPD generates reactive carbene intermediates that covalently bond with nearby biomolecules. This process allows researchers to track protein interactions and identify binding sites effectively.

Drug Discovery

In pharmaceutical research, TPD aids in identifying potential drug targets by covalently attaching to specific proteins. This interaction helps elucidate the mechanisms of action for new therapeutics, making it a crucial tool in drug development.

Material Science

TPD serves as an essential component in developing advanced materials, particularly in creating polymer networks that require precise cross-linking under UV light. Its photochemical properties enable the formation of stable polymeric structures.

Environmental Chemistry

The compound is utilized in studies assessing the behavior of pollutants. It helps scientists understand how certain chemicals interact with biological systems in the environment, providing insights into environmental impact and remediation strategies.

Bioconjugation Techniques

TPD facilitates the attachment of biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and diagnostic tools in medical applications. This capability is vital for developing advanced diagnostic platforms.

Table 1: Stability of TPD Under Different Light Conditions

| Light Condition | Days Exposed | % Unreacted TPD |

|---|---|---|

| Ambient Light | 0 | 100 |

| 4 | 87.7 | |

| 14 | 58.1 | |

| Incandescent Light | 0 | 100 |

| 5 | 74.1 | |

| 15 | 22.5 |

Data from NMR studies showing TPD's stability under various light conditions .

Table 2: Comparison of Photolabeling Efficiency

| Compound | Photolabeling Efficiency (%) |

|---|---|

| TPD | 95 |

| Other Diazirines | 70 |

Comparison demonstrating TPD's superior photolabeling efficiency compared to other diazirines .

Case Study 1: Protein Interaction Studies

A study investigated the use of TPD for photolabeling proteins involved in calcium release from skeletal muscle cells. The results indicated that TPD successfully labeled target proteins without causing cell death, highlighting its utility in live-cell imaging and protein dynamics studies.

Case Study 2: Drug Target Identification

Research involving TPD was conducted to explore drug-target interactions for a new class of antidepressants. The study demonstrated that TPD effectively identified binding partners within complex cellular environments, providing critical insights into therapeutic mechanisms.

作用機序

The primary mechanism of action of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine involves the generation of a carbene intermediate upon exposure to UV light. This highly reactive intermediate can form covalent bonds with nearby molecules, enabling the study of molecular interactions and binding sites. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a valuable tool in various applications.

類似化合物との比較

Similar Compounds

- 3-(Trifluoromethyl)phenyl diazirine

- 3-(Trifluoromethyl)benzyl diazirine

- 3-(Trifluoromethyl)phenyl azide

Uniqueness

3-Phenyl-3-(trifluoromethyl)-3H-diazirine is unique due to its trifluoromethyl group, which enhances its stability and reactivity compared to other diazirine compounds. This makes it particularly valuable in photoaffinity labeling and cross-linking studies, where high reactivity and stability are essential.

生物活性

3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) is a diazirine compound known for its unique photochemical properties, particularly its ability to generate reactive intermediates upon exposure to light. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H7F3N2 and features a diazirine functional group characterized by two nitrogen atoms in a five-membered ring. The presence of a trifluoromethyl group (CF3) enhances its reactivity and stability compared to other diazirine derivatives, making it a valuable tool in biochemical studies.

The primary mechanism of action for TPD involves its photolytic decomposition when exposed to UV or visible light. This process leads to the formation of a highly reactive carbene intermediate, specifically phenylcarbene, which can insert into nearby biomolecules, forming covalent bonds. This property allows TPD to serve as a photoaffinity label in biological studies, enabling researchers to track protein interactions and cellular processes .

Biological Applications

TPD is utilized in various research applications due to its ability to covalently bond with proteins and other biomolecules upon photolysis. Key applications include:

- Protein Interaction Studies : TPD is employed to investigate protein dynamics and interactions within living cells, aiding in the identification of binding partners and functional sites.

- Cellular Imaging : By labeling specific biomolecules, TPD facilitates the visualization of cellular processes in real-time.

- Drug Development : Its reactivity allows for the exploration of drug-target interactions, providing insights into therapeutic mechanisms .

Case Studies

- Photolabeling Efficiency : A study investigated the photolabeling efficiency of TPD compared to other diazirines. It was found that TPD exhibits superior stability under ambient light conditions, maintaining a higher percentage of intact diazirine after prolonged exposure .

- Mechanistic Insights : Research utilizing NMR spectroscopy demonstrated that TPD predominantly forms singlet carbenes upon activation, which rapidly react with surrounding molecules. This finding underscores the importance of TPD in studying complex biological systems without inducing cell death .

Data Tables

特性

IUPAC Name |

3-phenyl-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7(12-13-7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEVBKYJNFWMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455765 | |

| Record name | 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73899-14-6 | |

| Record name | 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。